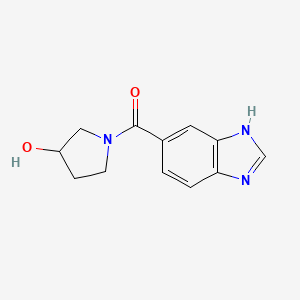

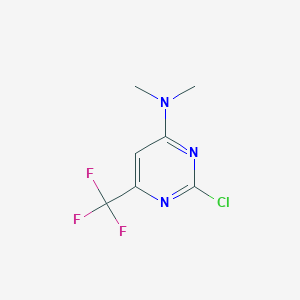

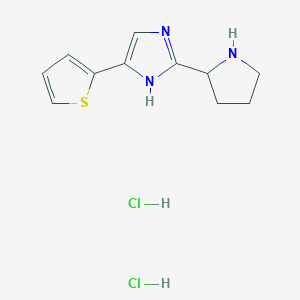

![molecular formula C9H6ClN3 B1487810 6-cyano-2-(chlorométhyl)imidazo[1,2-a]pyridine CAS No. 885275-72-9](/img/structure/B1487810.png)

6-cyano-2-(chlorométhyl)imidazo[1,2-a]pyridine

Vue d'ensemble

Description

“2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile” is a chemical compound with the CAS Number: 885275-72-9 . It has a molecular weight of 191.62 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving “2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile” are not available, imidazo[1,2-a]pyridines are known to undergo various reactions. For instance, they can be functionalized via radical reactions .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Chimie médicinale

L'imidazopyridine, qui fait partie du composé , est reconnue comme un échafaudage « préjugé médicamenteux » en raison de sa large gamme d'applications en chimie médicinale . C'est un hétérocycle bicyclique fusionné 5–6 important .

Science des matériaux

Ce fragment est également utile en science des matériaux en raison de son caractère structurel . Il peut être synthétisé à partir de produits chimiques facilement disponibles, ce qui le rend souhaitable pour diverses branches de la chimie .

Activité anticancéreuse

Une série de dérivés de l'imidazo[1,2-a]pyridine, y compris celui , a été conçue, synthétisée et testée pour son activité antiproliférative contre différentes lignées de cellules cancéreuses humaines . La plupart des composés synthétisés présentent une activité antiproliférative avec des valeurs de CI50 allant de 5,35 à 59,8 μM .

Propriétés antituberculeuses

Les composés de la classe de l'imidazo[1,2-a]pyridine ont été examinés de manière critique pour leurs propriétés anti-TB . Leur développement est basé sur la relation structure-activité, le mode d'action et diverses stratégies de saut d'échafaudage .

Propriétés antivirales

Les imidazopyridines, y compris le composé , ont montré des propriétés antivirales prometteuses . Cela les rend très intéressants pour la communauté de la chimie médicinale .

Propriétés antiulcéreuses

Les imidazopyridines ont également été associées à des propriétés antiulcéreuses . Cela s'ajoute à leur bioactivité diversifiée et à leurs applications thérapeutiques potentielles .

Propriétés antibactériennes

Ces composés ont démontré des propriétés antibactériennes , élargissant encore leur utilisation potentielle en chimie médicinale .

Propriétés antifongiques

Enfin, les imidazopyridines ont montré des propriétés antifongiques . Cela fait d'eux une classe de composés polyvalente avec un large éventail d'applications .

Safety and Hazards

The compound has been classified with the following hazard statements: H301, H311, H331, and H341 . These indicate that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been explored for the development of covalent inhibitors . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds widely utilized in medicinal chemistry . The compound’s impact on biochemical pathways and their downstream effects require further investigation.

Action Environment

The compound should be stored in an inert atmosphere at 2-8°C

Analyse Biochimique

Biochemical Properties

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions can vary, with some leading to enzyme inhibition and others to enzyme activation, thereby influencing the overall metabolic processes within the cell.

Cellular Effects

The effects of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can alter gene expression patterns, leading to changes in the production of proteins that are vital for cellular functions. These effects on cellular metabolism can result in altered energy production and utilization, impacting overall cell health and function.

Molecular Mechanism

The molecular mechanism of action of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes. These molecular interactions are essential for understanding the compound’s overall effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors such as light and temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and proliferation rates.

Dosage Effects in Animal Models

The effects of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range can cause detrimental effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux and alter metabolite levels within the cell. For example, it has been shown to influence the activity of enzymes involved in the glycolytic pathway, thereby affecting glucose metabolism and energy production . Additionally, 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can interact with cofactors such as NADH and FADH2, which are essential for cellular respiration and energy production.

Transport and Distribution

The transport and distribution of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile within cells and tissues are critical for its overall activity and function. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile within tissues can also influence its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile is essential for understanding its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Additionally, 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile can be found in the nucleus, where it can interact with transcription factors and influence gene expression.

Propriétés

IUPAC Name |

2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHZJWABGHPMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

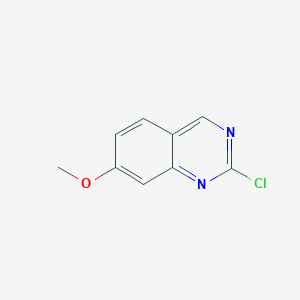

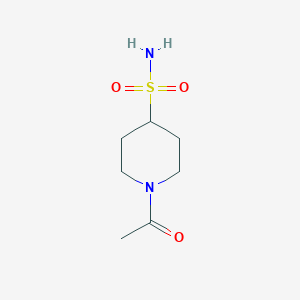

![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)

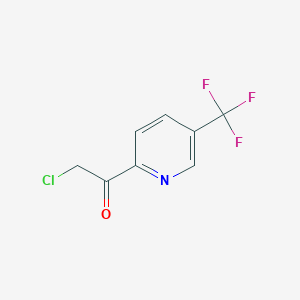

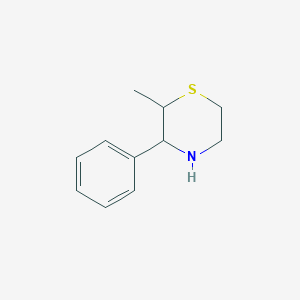

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)

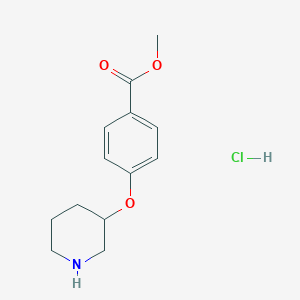

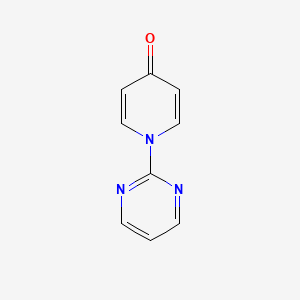

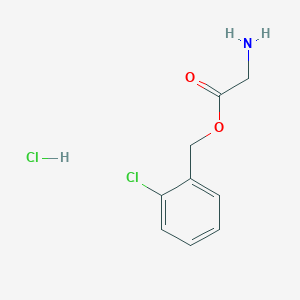

![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)

![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)